molecular formula C8H13Br B6209093 1-(bromomethyl)-3-cyclopropylcyclobutane CAS No. 2060008-87-7

1-(bromomethyl)-3-cyclopropylcyclobutane

Cat. No.: B6209093
CAS No.: 2060008-87-7
M. Wt: 189.1
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Description

1-(Bromomethyl)-3-cyclopropylcyclobutane is a brominated cyclobutane derivative featuring a bromomethyl group (-CH2Br) and a cyclopropyl substituent on the cyclobutane ring. Bromomethyl-substituted cyclobutanes are typically used as intermediates in organic synthesis, particularly in alkylation reactions or as precursors for pharmaceuticals and agrochemicals .

Properties

CAS No.

2060008-87-7

Molecular Formula

C8H13Br

Molecular Weight

189.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-cyclopropylcyclobutane can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethylcyclobutane using bromine or other brominating agents. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-cyclopropylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Amines, thiols, or other substituted derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Methyl derivatives.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-cyclopropylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The cyclopropyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The cyclopropyl group in the target compound may confer steric hindrance and electronic effects distinct from methyl or isopropyl groups. Cyclopropane’s ring strain could influence reactivity compared to saturated substituents .
  • Molecular Weight : The target compound’s molecular weight (~179.09) is intermediate between simpler analogs (e.g., 163.06 for the methyl derivative) and more complex derivatives (e.g., 245.13 for the difluoro-methylsulfanyl analog) .

Reactivity:

  • Bromomethyl Group : Unlike 1-bromo-3-isopropylcyclobutane (where bromine is directly attached to the ring), the bromomethyl group in the target compound enables nucleophilic substitution at the CH2Br site, making it a versatile alkylating agent .
  • Cyclopropyl Influence : The cyclopropyl ring’s electron-withdrawing effect could modulate reactivity compared to methyl or isopropyl substituents.

Q & A

Q. What are the common synthetic routes for 1-(bromomethyl)-3-cyclopropylcyclobutane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example:

  • Cyclopropane ring introduction: Cyclopropanation of allylic bromides using Simmons-Smith reagents (e.g., Zn-Cu/CH2_2I2_2) under controlled temperatures (0–25°C) .
  • Bromomethylation: Alkylation of 3-cyclopropylcyclobutanol with PBr3_3 or HBr in anhydrous conditions to avoid hydrolysis .
    Critical Parameters:
  • Temperature control (±5°C) to minimize side reactions (e.g., elimination).
  • Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics and stereochemical outcomes.
  • Purification via column chromatography (hexane/EtOAc gradients) yields >90% purity (validated by 1^1H NMR) .

Q. What analytical techniques are most effective for characterizing structural and stereochemical features of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H/13^13C NMR distinguishes cyclopropane (δ 0.5–1.5 ppm) and cyclobutane (δ 1.8–2.5 ppm) protons .
    • NOESY confirms spatial proximity between bromomethyl and cyclopropane groups.
  • Mass Spectrometry (HRMS): Exact mass (±0.001 Da) confirms molecular formula (C8_8H13_{13}Br) .
  • X-ray Crystallography: Resolves bond angles (e.g., cyclobutane ring strain ≈ 110°) and bromine positioning .

Q. What safety protocols are critical when handling brominated cyclobutane derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles (bromides are skin/eye irritants) .
  • Ventilation: Use fume hoods to prevent inhalation (TLV: 0.1 ppm for brominated compounds) .
  • First Aid:
    • Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the cyclopropane substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The cyclopropane ring imposes torsional strain (~27 kcal/mol), reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Electronic Effects: Electron-withdrawing bromine enhances electrophilicity, favoring SN2 mechanisms but competing with β-hydride elimination in alkylation .
    Case Study:
  • Buchwald-Hartwig Amination: Requires bulky ligands (e.g., XPhos) to stabilize intermediates, achieving ~60% yield vs. 85% for non-cyclopropyl analogs .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Methodological Answer:

  • Data Discrepancies: Conflicting IC50_{50} values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:
    • Impurity profiles (e.g., residual Pd in catalytic reactions) .
    • Assay conditions (e.g., DMSO concentration >1% alters protein stability) .
      Resolution Strategies:
  • Batch Reproducibility: Validate purity via HPLC (>98%) and elemental analysis.
  • Dose-Response Curves: Use 8-point dilutions (0.1–100 µM) with internal controls (e.g., staurosporine) .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate cyclobutane ring puckering (C2^2-endo vs. C3^3-exo) and bromine’s van der Waals interactions .
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-Br (≈ 65 kcal/mol) to predict stability under thermal stress .
    Validation: Compare simulated IR spectra (B3LYP/6-31G*) with experimental data to refine force fields .

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